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molecular formula C9H8ClNO2 B2807177 2-chloro-N-(2-formylphenyl)acetamide CAS No. 6141-22-6

2-chloro-N-(2-formylphenyl)acetamide

Cat. No. B2807177
M. Wt: 197.62
InChI Key: MWSXITIIMUTWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09138494B2

Procedure details

A solution of 2-aminobenzaldehyde (0.969 g, 8 mmol) and pyridine (1.618 mL, 20.00 mmol) in benzene (8 mL) was stirred at 5° C. under a dry nitrogen atmosphere. A solution of chloroacetyl chloride (0.765 mL, 9.60 mmol) in benzene (4 mL) was added dropwise to the reaction mixture. When the addition was complete, the reaction mixture was allowed to warm to 20° C., then was stirred at that temperature for 15 minutes. The reaction mixture was then washed with water (3×20 mL). The combined aqueous layers were extracted once with EtOAc (15 mL). The combined organic layers were dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure to give a pale yellow solid. The solid was checked by TLC (9:1 hexane/EtOAc). A new spot with Rf lower than the starting material was evident. The crude solid was treated with THF/Et2O to provide the intermediate, 2-chloro-N-(2-formylphenyl)acetamide, as an off-white solid (892 mg, 56.4%) that was collected by filtration. 1H NMR (300 MHz, d6-DMSO) δ 11.43 (s, 1H), 10.01 (s, 1H), 8.32 (d, J=8.2 Hz, 1H), 7.94 (dd, J=7.7, 1.6 Hz, 1H), 7.76-7.69 (m, 1H), 7.39 (dt, J=7.5, 1.0 Hz, 1H), 4.47 (s, 2H). MS (DCI—NH3) m/z=198 (M+H)+, m/z=215 (M+NH4)+, m/z=232 (M+NH4+NH3)+.
Quantity
0.969 g
Type
reactant
Reaction Step One
Quantity
1.618 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.765 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19].CCCCCC.CCOC(C)=O>C1C=CC=CC=1.C1COCC1.CCOCC>[Cl:16][CH2:17][C:18]([NH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5])=[O:19] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0.969 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
1.618 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.765 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Four
Name
THF Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at that temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
WASH
Type
WASH
Details
The reaction mixture was then washed with water (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted once with EtOAc (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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